

# The Clinical Trial History of Olumacostat Glasaretil: A Technical Guide

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#### **Abstract**

Olumacostat glasaretil (formerly DRM01) was a promising topical drug candidate developed for the treatment of acne vulgaris. Its novel mechanism of action, the inhibition of acetyl-coenzyme A carboxylase (ACC), aimed to directly target sebum production, a key factor in the pathogenesis of acne. This technical guide provides an in-depth review of the clinical trial history of olumacostat glasaretil, from early phase studies to the pivotal Phase III trials. It details the experimental protocols, presents quantitative efficacy and safety data in structured tables, and visualizes the key signaling pathway and experimental workflows. Despite showing early promise, the development of olumacostat glasaretil was discontinued after the Phase III trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the clinical development of this compound and the broader field of acne therapeutics.

## Introduction

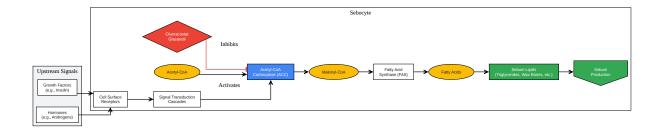
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. A central element in its pathophysiology is the overproduction of sebum by sebaceous glands. **Olumacostat glasaretil** was designed as a first-in-class topical agent to address this by inhibiting acetyl-coenzyme A carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, which is a critical process for sebum



production.[1][2] By reducing sebum production, **olumacostat glasaretil** was expected to have a significant impact on the development and severity of acne lesions. This document provides a detailed chronicle of its journey through clinical trials.

# **Mechanism of Action and Signaling Pathway**

**Olumacostat glasaretil** is a prodrug that, after topical application, is converted to its active form, which then inhibits ACC. ACC is a key enzyme in the lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a fundamental building block for the synthesis of fatty acids, which are major components of sebum. By inhibiting ACC, **olumacostat glasaretil** effectively reduces the production of these fatty acids, leading to a decrease in overall sebum production.[3][4]



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Figure 1: Simplified signaling pathway of ACC in sebocyte lipogenesis.

### **Clinical Trials**



The clinical development of **olumacostat glasaretil** progressed through Phase I, Phase II, and Phase III trials to evaluate its safety, tolerability, and efficacy.

## Phase IIa Clinical Trial (NCT02431052)

This was a multicenter, randomized, double-blind, vehicle-controlled study designed to assess the efficacy and safety of **olumacostat glasaretil** 7.5% gel in patients with moderate to severe facial acne vulgaris.[5]

- Study Design: Patients were randomized in a 1:1 ratio to receive either **olumacostat glasaretil** 7.5% gel or a vehicle gel.[5]
- Treatment Regimen: The assigned treatment was applied twice daily to the face for 12 weeks.[5]
- Inclusion Criteria: Patients with a clinical diagnosis of facial acne vulgaris, including a minimum of 20 inflammatory and 25 non-inflammatory lesions, and an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe) were enrolled.
- Efficacy Endpoints: The primary efficacy endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts and the proportion of patients with at least a 2-grade improvement in IGA score at week 12.[5]
- Safety Assessments: Safety and tolerability were monitored throughout the study.



Characteristic	Olumacostat Glasaretil 7.5% (n=53)	Vehicle (n=55)
Mean Age (years)	20.3	21.5
Gender (% Female)	52.8	56.4
Race (% Caucasian)	84.9	85.5
Mean Inflammatory Lesion Count	29.7	28.6
Mean Non-inflammatory Lesion Count	40.9	38.8
IGA Score of 3 (Moderate) (%)	83.0	81.8
IGA Score of 4 (Severe) (%)	17.0	18.2

Data sourced from the Phase IIa publication.[5]

Efficacy Endpoint (at Week 12)	Olumacostat Glasaretil 7.5%	Vehicle	p-value
Mean Percent Reduction in Inflammatory Lesions	-63.9%	-45.9%	0.0006
Mean Percent Reduction in Non- inflammatory Lesions	-48.1%	-28.8%	0.0025
Proportion with ≥2- grade IGA Improvement	24.5%	7.3%	0.0070

Data sourced from the Phase IIa publication.[5]

Application-site adverse events were more common in the **olumacostat glasaretil** group but were generally mild to moderate in intensity.[5]



# Phase IIb Clinical Trial (NCT02608454)

This dose-ranging study further evaluated the efficacy and safety of different concentrations and dosing frequencies of **olumacostat glasaretil** gel.[3]

- Study Design: A randomized, double-blind, vehicle-controlled, dose-ranging trial.
- Treatment Arms: Patients were randomized to one of five arms: **olumacostat glasaretil** 4% once daily, 7.5% once daily, 7.5% twice daily, vehicle once daily, or vehicle twice daily.[3]
- Treatment Duration: 12 weeks.[3]
- Patient Population: 420 patients with moderate to severe facial acne vulgaris.[3]
- Primary Efficacy Endpoints: The co-primary endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts at week 12.[3]

All **olumacostat glasaretil** treatment groups demonstrated a statistically significant reduction in both inflammatory and non-inflammatory lesion counts compared to the vehicle groups at week 12. The most significant improvements were observed in the 7.5% twice-daily group.[3]

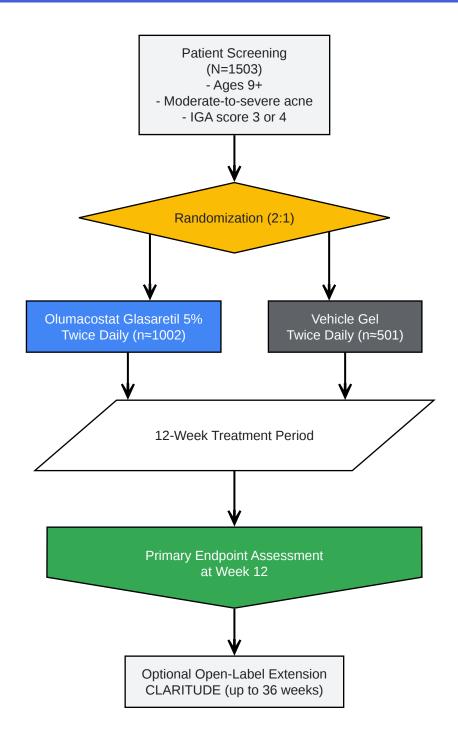
Efficacy Endpoint (at Week 12)	OG 7.5% Twice Daily	Combined Vehicle	p-value
Mean Reduction in Inflammatory Lesions	-15.0	-10.7	0.001
Mean Reduction in Non-inflammatory Lesions	-17.5	-9.3	<0.001

Data represents the comparison of the 7.5% twice-daily arm to the combined vehicle groups.[3]

# Phase III Clinical Trials: CLAREOS-1 (NCT03028363) & CLAREOS-2 (NCT03028376)

Two identical, large-scale, pivotal Phase III trials were conducted to confirm the efficacy and safety of **olumacostat glasaretil** for a potential New Drug Application (NDA) submission.[6][7]





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Figure 2: Experimental workflow for the Phase III CLAREOS trials.

• Study Design: Two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[6]



- Patient Population: A total of 1,503 patients (759 in CLAREOS-1 and 744 in CLAREOS-2)
  aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94
  sites in the United States, Canada, and Australia.[6][7]
- Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either olumacostat
   glasaretil 5% topical gel or vehicle, applied twice daily for 12 weeks.[5]
- Co-Primary Efficacy Endpoints:
  - Absolute change from baseline in inflammatory lesion counts at week 12.[6]
  - Absolute change from baseline in non-inflammatory lesion counts at week 12.[6]
  - Proportion of patients achieving at least a two-grade improvement from baseline to a final IGA score of 0 (clear) or 1 (almost clear) at week 12.[6]
- Long-Term Safety: An open-label extension study, CLARITUDE, was conducted to assess the long-term safety of **olumacostat glasaretil** for up to an additional 36 weeks.[7]

The Phase III trials did not meet their co-primary endpoints. The differences in lesion count reduction and IGA success rates between the **olumacostat glasaretil** and vehicle groups were not statistically significant.[6]

Table 1: Co-Primary Efficacy Endpoint Results for CLAREOS-1

Efficacy Endpoint (at Week 12)	Olumacostat Glasaretil 5% (n=506)	Vehicle (n=253)
Mean Absolute Reduction in Inflammatory Lesions	-14.3	-13.7
Mean Absolute Reduction in Non-inflammatory Lesions	-14.8	-11.2
Proportion with ≥2-grade IGA Improvement	19.1%	20.8%

Data sourced from press releases.[6]



Table 2: Co-Primary Efficacy Endpoint Results for CLAREOS-2

Efficacy Endpoint (at Week 12)	Olumacostat Glasaretil 5% (n=496)	Vehicle (n=248)
Mean Absolute Reduction in Inflammatory Lesions	-16.6	-15.3
Mean Absolute Reduction in Non-inflammatory Lesions	-17.8	-17.4
Proportion with ≥2-grade IGA Improvement	16.3%	11.8%

Data sourced from press releases.[6]

Consistent with the Phase II studies, **olumacostat glasaretil** was well-tolerated in the Phase III trials. The majority of adverse events were mild or moderate in severity, and there were no treatment-related serious adverse events reported.[6][8]

# **Discontinuation of Development**

Following the failure of the Phase III pivotal trials to meet their primary efficacy endpoints, Dermira, Inc. announced the discontinuation of the **olumacostat glasaretil** development program in March 2018.[9]

### Conclusion

The clinical development of **olumacostat glasaretil** represents a significant effort to bring a novel mechanism of action to the topical treatment of acne vulgaris. While the Phase II studies showed promising results, the larger and more robust Phase III trials did not confirm these efficacy findings, ultimately leading to the termination of the program. This technical guide provides a comprehensive summary of the clinical trial data and methodologies for **olumacostat glasaretil**, serving as a valuable case study for researchers and drug developers in the field of dermatology. The journey of **olumacostat glasaretil** underscores the challenges of translating early-phase clinical success into late-stage confirmation and highlights the complexities of developing new treatments for common dermatological conditions.



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